molecular formula C8H13N3O2 B15243177 Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B15243177
M. Wt: 183.21 g/mol
InChI Key: MVRAJFGGRAJJEI-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl ester at position 3, an amino group at position 5, an ethyl substituent at position 4, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are pivotal in medicinal and agrochemical research due to their versatile reactivity and ability to engage in hydrogen bonding, which influences their biological activity and crystallographic behavior .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 5-amino-4-ethyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-4-5-6(8(12)13-3)10-11(2)7(5)9/h4,9H2,1-3H3

InChI Key

MVRAJFGGRAJJEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(=O)OC)C)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives, focusing on substituent variations and their implications for physicochemical properties, synthesis, and pharmacological activity.

Substituent Variations and Molecular Formulas

Compound Name Substituents (Positions) Molecular Formula Key Features
This compound (Target Compound) 1-CH₃, 3-COOCH₃, 4-C₂H₅, 5-NH₂ C₈H₁₂N₃O₂ Ethyl group enhances lipophilicity; amino group enables hydrogen bonding .
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 1-(6-Cl-pyridazinyl), 4-COOCH₂CH₃, 5-NH₂ C₁₀H₉ClN₄O₂ Chloropyridazinyl group introduces electronegativity and potential halogen bonding.
Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate 1-(dihydrodioxinyl), 4-COOCH₂CH₃, 5-NH₂ C₁₄H₁₅N₃O₄ Dioxane ring improves solubility and π-π stacking interactions.
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate 1-CH₃, 3-SCH₃, 4-COOCH₂CH₃, 5-NH₂ C₈H₁₃N₃O₂S Methylthio group increases metabolic stability and sulfur-mediated interactions.
Methyl 4-amino-1H-pyrazole-5-carboxylate 4-NH₂, 5-COOCH₃ C₅H₇N₃O₂ Simpler structure with fewer substituents; limited steric hindrance.

Physicochemical and Functional Differences

  • Hydrogen Bonding: The amino group at position 5 facilitates hydrogen bonding, critical for interactions with biological targets like kinases or proteases . In contrast, the methylthio group in may prioritize hydrophobic interactions.
  • Electronic Effects : Chloropyridazinyl substituents in introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

Pharmacological Potential

  • Target Compound: The amino and ester groups suggest utility as a kinase inhibitor precursor or antibacterial agent, leveraging hydrogen bonding and moderate lipophilicity .
  • Chloropyridazinyl Analogs : The chlorine atom may enhance binding to metalloenzymes or DNA, expanding therapeutic scope.
  • Methylthio Derivatives : Increased metabolic stability could make this compound suitable for prolonged-action formulations.

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